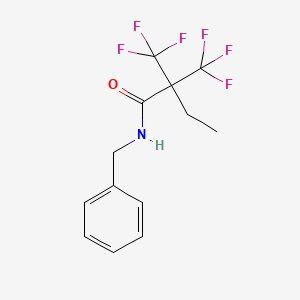![molecular formula C20H31N3O8 B12464210 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid is a compound with a complex structure that combines both organic and inorganic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol involves multiple steps. One common method includes the reaction of 4-ethylphenol with epichlorohydrin to form 4-ethylphenoxypropanol. This intermediate is then reacted with diethanolamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are commonly used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar in structure but lacks the ethylphenoxy group.
Diethanolamine: Contains the bis(2-hydroxyethyl)amino group but lacks the propanol and ethylphenoxy components.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical interactions.
Propriétés
Formule moléculaire |
C20H31N3O8 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol;2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C15H25NO4.C5H6N2O4/c1-2-13-3-5-15(6-4-13)20-12-14(19)11-16(7-9-17)8-10-18;8-3-1-2(4(9)10)6-5(11)7-3/h3-6,14,17-19H,2,7-12H2,1H3;2H,1H2,(H,9,10)(H2,6,7,8,11) |
Clé InChI |
JWYRBRRWIXSXMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(CN(CCO)CCO)O.C1C(NC(=O)NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B12464127.png)


![(4aR,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B12464161.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464167.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B12464170.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)

![4-{2-[4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-B]pyridin-11-YL)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxamide](/img/structure/B12464214.png)


![ethyl 3,3,3-trifluoro-N-{[(4-fluorobenzyl)oxy]carbonyl}-2-(4-fluorophenyl)alaninate](/img/structure/B12464229.png)
